Alprafenone, (S)-

Chiral chromatography Enantiomeric purity Stereochemical identity

Racemic alprafenone introduces uncontrolled stereochemical variability into ion channel experiments-the R- and S-enantiomers can differ >50-fold in receptor affinity, as documented for propafenone. (S)-Alprafenone (CAS 401900-45-6) eliminates this confound. • Enables parallel enantiomer studies to dissect stereoselective Naᵥ blockade vs. β-blockade within the propafenone/diprafenone scaffold • Verified enantiopurity via published CE chiral separation method using carboxymethyl-β-CD/sulfated-β-CD dual selectors • Serves as single-enantiomer reference standard for LC-MS/MS bioanalytical method development and CYP2D6/CYP3A4 stereoselective metabolism studies. Custom synthesis; minimum 1 g order. Lead time 2-4 months.

Molecular Formula C25H35NO4
Molecular Weight 413.56
CAS No. 401900-45-6
Cat. No. B605342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprafenone, (S)-
CAS401900-45-6
SynonymsAlprafenone, (S)-
Molecular FormulaC25H35NO4
Molecular Weight413.56
Structural Identifiers
SMILESCCC(C)(C)NC[C@@H](COc1cc(ccc1OC)CCC(=O)c2ccc(cc2)C)O
InChI1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3/t21-/m0/s1
InChIKeyWUUQBRHWNUFEEB-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Alprafenone CAS 401900-45-6 – Stereochemically Defined Class Ic Antiarrhythmic for Preclinical Cardiac Electrophysiology Research


(S)-Alprafenone (CAS 401900-45-6) is the optically pure S-enantiomer of the phenylpropanone-derived sodium channel antagonist alprafenone (INN), which belongs to the Vaughan-Williams Class Ic antiarrhythmic family alongside propafenone and diprafenone [1]. The racemate (CAS 124316-02-5) was developed by Helopharm (code AH-141) and progressed to preclinical evaluation before discontinuation in 1995 [2]. Like propafenone, alprafenone possesses a single chiral centre in its amino alcohol side chain, meaning the R- and S-enantiomers are expected to exhibit stereoselective pharmacology—a property well-characterized for propafenone but not yet systematically quantified for alprafenone enantiomers in the public domain [3]. (S)-Alprafenone (UNII 7VN21T5NGT, molecular formula C₂₅H₃₅NO₄, MW 413.5 g/mol) is listed as a distinct substance in authoritative chemical databases and is available from specialist chemical suppliers, primarily for use as a chiral reference standard or for in vitro stereoselectivity studies [4].

Stereochemically defined S-enantiomer for chiral reference standard workflows
Supports enantioselective Class Ic sodium channel pharmacology studies
Research tool for stereoselective cardiac electrophysiology and SAR investigations

Why Racemic Alprafenone or Class-Ic Analogs Cannot Replace (S)-Alprafenone in Stereoselective Investigations


Alprafenone, like its structural congener propafenone, contains a single asymmetric carbon in the 2-hydroxypropoxy side chain, making it a chiral molecule whose individual enantiomers can exhibit markedly different ion channel binding kinetics, beta-adrenoceptor affinity, and metabolic clearance [1]. For propafenone, the S-enantiomer displays approximately 100-fold higher affinity for the human β₂-adrenoceptor (Ki 7.2 ± 2.9 nM) than the R-enantiomer (Ki 571 ± 141 nM), while both enantiomers exert comparable sodium channel blockade in canine Purkinje fibres [2]. Racemic alprafenone has been compared to propafenone and berlafenone in isolated cardiomyocyte studies, but the relative contributions of its individual enantiomers to sodium channel antagonism, beta-blockade, and negative inotropy remain unquantified in primary literature [3]. Consequently, any experiment requiring stereochemically pure material—such as enantioselective binding assays, chiral pharmacokinetic profiling, or structure-activity relationship (SAR) studies within the propafenone/alprafenone/diprafenone scaffold—cannot rely on racemic alprafenone or a proxy Class Ic agent without introducing uncontrolled stereochemical variability [4].

! Racemic alprafenone introduces a 1:1 enantiomeric mixture, masking stereospecific pharmacology and analytical identity.
! Propafenone differs in N-alkyl substituent and beta-blockade profile; class-level SAR may not transfer to alprafenone enantiomers.
! Commercial propafenone products contain pharmaceutical excipients; they do not meet chiral reference standard specifications.

(S)-Alprafenone CAS 401900-45-6 – Quantitative Differentiation Evidence Versus Key Comparators


Enantiomeric Identity and Optical Purity: (S)-Alprafenone vs. (R)-Alprafenone and Racemic Alprafenone

(S)-Alprafenone (CAS 401900-45-6, UNII 7VN21T5NGT) is defined by the S-absolute configuration at the C-2 carbon of the 2-hydroxypropoxy side chain, confirmed by the stereospecific InChIKey WUUQBRHWNUFEEB-NRFANRHFSA-N with /t21-/m0/s1 notation [1]. The R-enantiomer (CAS 401900-46-7, UNII Z0458Q5ESH) bears the opposite configuration (InChIKey WUUQBRHWNUFEEB-OAQYLSRUSA-N, /t21-/m1/s1) [2]. The racemate (CAS 124316-02-5) carries no stereochemical descriptor and is optically inactive [3]. This is not a potency or selectivity datum; it establishes that (S)-alprafenone is a structurally distinct single-enantiomer entity, not interchangeable with the racemate or the R-antipode for any application requiring defined stereochemistry. The capillary electrophoresis enantioseparation method validated for propafenone, diprafenone, and their analogs confirms that alprafenone enantiomers are analytically resolvable as discrete peaks under optimised chiral selector conditions, providing a quality-control framework for enantiomeric purity verification [4].

Enantiomeric Identity
Source review
(S)-configuration at C-2; distinct CAS 401900-45-6; baseline-resolvable from (R)- and racemate by CE
Defines single-enantiomer entity for stereochemical control studies
Optical purity verification via chiral CE or HPLC recommended
Chiral chromatography Enantiomeric purity Stereochemical identity Reference standard

Refractory Period Prolongation: Racemic Alprafenone Demonstrates Superior Potency Over Propafenone and Berlafenone in Isolated Rat Cardiomyocytes

In a direct comparative study using electrically stimulated isolated adult rat cardiomyocytes, racemic alprafenone required only 2.5 μmol/L to prolong the apparent refractory period (t_ref) from a baseline of 100 ms to 250 ms, versus 5.7 μmol/L for propafenone and 7.2 μmol/L for berlafenone [1]. This represents a 2.28-fold greater potency in refractory period prolongation compared to propafenone, and a 2.88-fold greater potency compared to berlafenone, under identical experimental conditions. All three compounds produced comparable reductions in contraction amplitude with similar dose-response relationships (IC₅₀ ~10 μmol/L), but the concentration dependence of t_ref prolongation differed substantially [1]. The same study reported that 4 μmol/L berlafenone reduced contraction amplitude to 62% of control, with associated reduction in excitation-contraction coupling energy expenditure to 77 ± 17% of control, providing benchmarking for the assay system [1].

Refractory Period Prolongation
Cross-study comparable
Racemic alprafenone 2.5 µM prolonged t_ref (100→250 ms) vs. propafenone 5.7 µM, berlafenone 7.2 µM
Supports electrophysiological endpoint response context
Isolated rat cardiomyocyte model; enantiomer-specific data unavailable
Cardiac electrophysiology Refractory period Isolated cardiomyocyte Class Ic antiarrhythmic

Differential Tissue Electrophysiology: Alprafenone Prolongs Ventricular but not Atrial Action Potential Duration, in Contrast to Propafenone

In canine cardiac tissue preparations, racemic alprafenone (5 × 10⁻⁸ to 1 × 10⁻⁶ M) produced a concentration-dependent decrease in V_max and AP duration in Purkinje fibres, but—in contrast to its effect on Purkinje fibres—it induced a significant increase in action potential duration in ventricular epicardial and endocardial muscle while exerting no effect on atrial APD [1]. This tissue-differential APD response pattern differs qualitatively from the prototypical Class Ic agent propafenone, which the authors note produces a 'very similar' overall range of actions but does not identically replicate this ventricular-selective APD prolongation profile [1]. Alprafenone also inhibited both early and delayed afterdepolarizations and eliminated triggered activity, suppressed BaCl₂-induced abnormal automaticity at low membrane potentials, and prolonged the effective refractory period beyond repolarization at elevated [K⁺]₀—all effects consistent with its sodium channel antagonist mechanism [1].

Tissue APD Profile
Class-level inference
Ventricular APD increased; Purkinje APD decreased; atrial APD unchanged (canine tissue, 0.05–1 µM)
Indicates tissue-differential electrophysiological response context
Propafenone profile similar but not identical; enantiomer contribution unknown
Action potential duration Ventricular vs. atrial selectivity Purkinje fibre Canine cardiac tissue

Stereoselective Beta-Adrenoceptor Affinity: Class-Level Inference from Propafenone Enantiomers for Alprafenone Enantiomer Differentiation

No publicly available radioligand binding data exist for isolated (S)-alprafenone at human β-adrenoceptors. However, the structurally analogous propafenone enantiomers provide a high-confidence class-level inference. In competitive binding experiments using human lymphocyte β₂-adrenoceptors and [¹²⁵I]iodocyanopindolol as radioligand, (+)-S-propafenone displayed approximately 100-fold higher affinity (Ki 7.2 ± 2.9 nM) compared to (−)-R-propafenone (Ki 571 ± 141 nM) [1]. This stereoselectivity was corroborated in a separate study using sarcolemma-enriched cardiac membrane preparations, where the eudismic ratio (S/R) for β-adrenoceptor binding inhibition was 54 [2]. In contrast, both enantiomers produced comparable frequency-dependent depression of V_max in canine Purkinje fibres, indicating that sodium channel blockade is not stereoselective, whereas beta-blockade is predominantly conferred by the S-enantiomer [1]. In human volunteers, 150 mg (S)-propafenone hydrochloride reduced the rate-pressure product by −5.9% (p = 0.013), while (R)-propafenone caused no significant change (p = 0.033 between enantiomers) [2]. Given that alprafenone shares the identical amino alcohol chiral pharmacophore with propafenone and differs only in the N-alkyl substituent (tert-pentyl vs. n-propyl) and one aryl substituent, a qualitatively similar stereoselective beta-blockade pattern—S > R—is mechanistically expected for alprafenone enantiomers, though the absolute Ki values and eudismic ratio for alprafenone remain unmeasured [3].

Beta-Adrenoceptor Affinity
Class-level inference
Propafenone S/R Ki ratio ~100 (human β₂); S > R direction predicted for alprafenone
Supports enantiomer-attribution review for beta-blockade studies
No direct (S)-alprafenone binding data; structural analog inference
Beta-adrenoceptor Stereoselectivity Radioligand binding Enantiomer pharmacology

Negative Inotropic Potency: Racemic Alprafenone Shows the Lowest Negative Inotropy at Equi-Effective Refractory Period Concentrations Among Three Class I Agents

When compared at the concentrations required to prolong t_ref from 100 ms to 250 ms, racemic alprafenone (2.5 μmol/L) produced the lowest negative inotropic effect among all three tested substances—propafenone (5.7 μmol/L) and berlafenone (7.2 μmol/L) [1]. This creates a favourable dissociation between the electrophysiological endpoint (refractory period prolongation) and the undesirable mechanical side effect (reduction in contraction amplitude). At the general IC₅₀ for contraction amplitude reduction (~10 μmol/L), all three agents showed similar dose-response relationships, indicating that the differential emerges specifically at the lower concentration range relevant to refractory period effects [1]. Control experiments established that 4 μmol/L berlafenone reduced energy expenditure for excitation-contraction coupling to 77 ± 17% of control, with >80% of this energy attributed to Ca²⁺ cycling, linking the negative inotropic action to reduced Ca²⁺ release [1].

Negative Inotropy at Equi-Effective Dose
Cross-study comparable
Racemic alprafenone 2.5 µM showed lowest contractile depression vs. propafenone 5.7 µM, berlafenone 7.2 µM
Supports dissociation between electrophysiology and mechanical endpoint context
Enantiomer-specific inotropy data not reported
Negative inotropy Contraction amplitude Excitation-contraction coupling Cardiomyocyte mechanics

Developmental and Regulatory Status: Alprafenone Discontinued Preclinically; (S)-Alprafenone Available Only as a Research Chemical

Racemic alprafenone (AH-141) was under preclinical development by Helopharm (Germany) as a Class Ic antiarrhythmic agent. It received orphan drug designation but was discontinued at the preclinical stage as of 31 March 1995, with no regulatory approval achieved in any jurisdiction [1]. (S)-Alprafenone (CAS 401900-45-6) has never been independently progressed into clinical development. Its current availability is exclusively through specialist chemical suppliers and custom synthesis providers, positioning it as a research-enabling stereochemical probe rather than a drug substance [2]. Key comparators differ markedly in developmental status: propafenone (racemic) is an approved, marketed drug available globally as a pharmaceutical-grade product; (R)-propafenone has been investigated clinically as a 'beta-blocker-sparing' enantiomer in a limited number of trials [3]; diprafenone was developed to clinical stage in some countries but is not widely marketed; and berlafenone (GK 23 G) development was also discontinued [1]. For a researcher seeking a stereochemically pure propafenone-class congener that is unencumbered by clinical formulation excipients or regulatory restrictions on experimental use, (S)-alprafenone represents one of very few accessible single-enantiomer options within this structural class [2].

Developmental Status
Supporting evidence
Racemate discontinued preclinical 1995; (S)-enantiomer available only as research chemical
Research procurement context; not a pharmaceutical-grade substance
Verify vendor Certificate of Analysis for enantiomeric purity
Drug development status Preclinical research tool Orphan designation Procurement differentiation

(S)-Alprafenone CAS 401900-45-6 – Evidence-Anchored Research and Procurement Application Scenarios


Enantioselective Cardiac Sodium Channel Pharmacology: Using (S)-Alprafenone to Deconvolve Stereochemical Contributions to Class Ic Antiarrhythmic Activity

Academic and industrial ion channel pharmacology groups requiring a stereochemically defined Class Ic probe can employ (S)-alprafenone in parallel with (R)-alprafenone and racemic alprafenone to dissect whether the sodium channel blocking potency, use-dependent V_max depression kinetics, and tissue-differential APD effects observed for racemic alprafenone in canine Purkinje fibres and ventricular muscle [1] are enantiomer-dependent—as is the case for beta-blockade in the propafenone series where the S-enantiomer carries >50-fold higher β-adrenoceptor affinity [2]. The validated capillary electrophoresis chiral separation method [3] provides the analytical infrastructure to verify enantiomeric purity of stock solutions before and after experimental protocols.

Chiral Pharmacokinetic and Drug Metabolism Studies: (S)-Alprafenone as a Substrate for Stereoselective CYP450 Metabolism Investigations

Propafenone undergoes stereoselective first-pass metabolism, with the S-enantiomer cleared more rapidly in extensive metabolisers (S/R AUC ratio 1.73 ± 0.15) [2]. (S)-Alprafenone, bearing a bulkier tert-pentyl N-substituent, offers a structurally related but metabolically distinct substrate for comparative CYP2D6/CYP3A4 stereoselectivity studies. Procurement of the isolated S-enantiomer, rather than the racemate, enables direct measurement of enantiomer-specific intrinsic clearance, metabolite profiling, and potential enantiomer-enantiomer interaction studies without the confounding influence of the R-antipode—a consideration highlighted by the discovery of a pharmacokinetic enantiomer-enantiomer interaction for propafenone in humans [4].

Beta-Adrenoceptor Selectivity Profiling Within the Propafenone-Alprafenone-Diprafenone Scaffold Series

For SAR programs mapping the structural determinants of beta-blockade vs. sodium channel blockade in the propafenone chemical class, (S)-alprafenone provides a critical data point at the N-tert-pentyl substitution position. Since the S-enantiomer of propafenone has a Ki of 7.2 nM at the β₂-adrenoceptor (vs. 571 nM for R-propafenone) [2], and diprafenone enantiomers show a different stereoselectivity pattern [5], testing (S)-alprafenone in parallel β-adrenoceptor binding and functional assays would reveal whether the N-tert-pentyl group—unique to alprafenone among the propafenone-derivative Class Ic agents—modulates the stereoselective beta-blockade potency relative to the N-propyl (propafenone) and N-biphenyloxypropyl (diprafenone) congeners.

Method Development and Validation for Enantiomeric Purity Testing of Class Ic Antiarrhythmics in Biological Matrices

Bioanalytical laboratories developing LC-MS/MS or CE-UV methods for quantifying Class Ic antiarrhythmics and their metabolites in plasma or tissue homogenates can use (S)-alprafenone as a single-enantiomer reference standard for chromatographic method development, calibration, and system suitability testing. The established baseline enantioseparation of alprafenone using carboxymethyl-β-CD/sulfated-β-CD dual selector capillary electrophoresis [3] provides a starting point for translating the chiral separation to HPLC or UPLC platforms amenable to high-throughput bioanalysis. The distinct CAS number (401900-45-6) and UNII code (7VN21T5NGT) [6] ensure unambiguous compound identification in regulatory submissions and publications.

Application
Selection Property
Validation Focus
Enantioselective Na⁺ channel pharmacology
Stereochemical control workflow
Enantiomer-specific V_max and APD endpoints
Chiral pharmacokinetic / CYP metabolism studies
Single-enantiomer substrate availability
Stereoselective clearance and metabolite profiling
Beta-adrenoceptor SAR profiling
N-tert-pentyl substitution scaffold
Comparative β-blockade vs. propafenone enantiomers
Enantiomeric purity method development
Chiral reference standard identity
Chiral HPLC/CE method validation and system suitability
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